molecular formula C20H19Cl2N3 B5181098 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline

7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline

Cat. No. B5181098
M. Wt: 372.3 g/mol
InChI Key: UNMAKQQVDYFZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline-based compound that has shown promising results in various fields of research, including pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The mechanism of action of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is not fully understood. However, it is known to interact with various proteins and enzymes in the body, including receptors for neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline are complex and varied. It has been shown to have both stimulant and sedative effects on the central nervous system, depending on the dose and route of administration. It has also been shown to affect various physiological systems in the body, including the cardiovascular and immune systems.

Advantages and Limitations for Lab Experiments

One advantage of using 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline in lab experiments is its versatility. It can be used in a wide range of studies, from basic research on protein-ligand interactions to preclinical studies on drug development. However, one limitation is its potential toxicity, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline. Some possible areas of study include:
1. Further investigation of its potential as a drug target for the treatment of various diseases.
2. Exploration of its effects on neurotransmitter systems and its potential as a neuroprotective agent.
3. Investigation of its potential use in the development of new drugs for the treatment of cancer.
4. Study of its effects on various physiological systems in the body, including the cardiovascular and immune systems.
5. Investigation of its potential as a tool for studying protein-ligand interactions and enzyme activity.
6. Exploration of its potential use in the development of new imaging agents for use in diagnostic procedures.
7. Investigation of its potential as a tool for studying the molecular mechanisms of disease.
In conclusion, 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline is a versatile and promising compound that has shown potential for use in a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to new insights into the molecular mechanisms of disease and the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline involves several steps, including the reaction of 4-chlorobenzenamine with 1-chloro-4-nitrobenzene to form 4-chloro-1,3-dinitrobenzene. The dinitrobenzene is then reduced to 4-chloro-1-amino-3-nitrobenzene, which is further reacted with 1-methylquinoline-2,4-dione to form the final product.

Scientific Research Applications

7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline has shown promising results in various fields of scientific research. In pharmacology, it has been studied for its potential as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool to study protein-ligand interactions and enzyme activity. In neuroscience, it has been studied for its potential as a neuroprotective agent and for its effects on neurotransmitter systems.

properties

IUPAC Name

7-chloro-2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3/c1-14-12-20(23-19-13-16(22)4-7-18(14)19)25-10-8-24(9-11-25)17-5-2-15(21)3-6-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMAKQQVDYFZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylquinoline

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